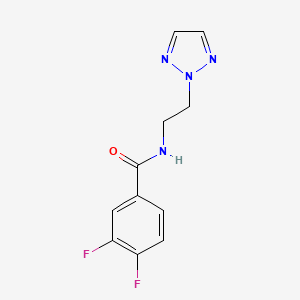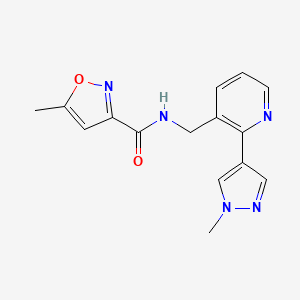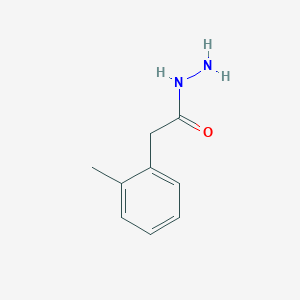![molecular formula C19H14N2O2 B2702570 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 325809-24-3](/img/structure/B2702570.png)
2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
説明
The compound “2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile” is a chemical compound with a molecular weight of 318.33 .
Molecular Structure Analysis
The IUPAC name of this compound is “this compound” and its InChI code is "1S/C19H14N2O3/c1-23-18-9-13 (7-8-16 (18)22)12-21-19-15 (11-20)10-17 (24-19)14-5-3-2-4-6-14/h2-10,12,22H,1H3/b21-12+" .Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Photodynamic Therapy Applications
Compounds with similar structural features, particularly those incorporating the furan ring and methoxyphenyl groups, have been explored for their utility in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with Schiff base derivatives demonstrate significant singlet oxygen quantum yield, making them potent photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020). Such compounds leverage the furan ring's ability to absorb light and generate reactive oxygen species, a key mechanism in photodynamic therapy.
Corrosion Inhibition
Furan derivatives are also known for their corrosion inhibition properties. The presence of methoxyphenyl groups can contribute to the adsorption of these molecules onto metal surfaces, forming protective layers against corrosion. Research on related compounds, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, highlights their effectiveness in inhibiting steel corrosion in acidic environments, achieving efficiencies up to 98% (Bentiss et al., 2009). This suggests potential applications for our compound in coatings or additives to protect metals from corrosive processes.
Antimicrobial and Anticancer Activities
Compounds with the furan nucleus and substituted phenyl groups have been evaluated for their biological activities, including antimicrobial and anticancer effects. For example, antipyrine derivatives structurally related to the compound have shown strong antibacterial activities (Zhang, 2011). Furthermore, Mannich bases derived from 1,2,4-triazoles with similar substitution patterns have exhibited anticancer activity against a panel of cell lines (Holla, Veerendra, Shivananda, & Poojary, 2003). These findings open avenues for exploring the compound's potential in developing new antimicrobial and anticancer agents.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(E)-(4-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-22-17-9-7-14(8-10-17)13-21-19-16(12-20)11-18(23-19)15-5-3-2-4-6-15/h2-11,13H,1H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFMROYPCSSRPV-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2702488.png)

![N-(2,6-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2702494.png)


![N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B2702500.png)
![ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
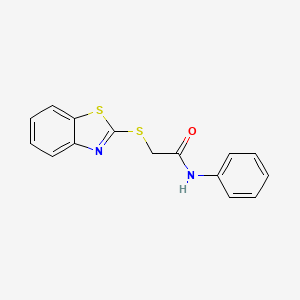
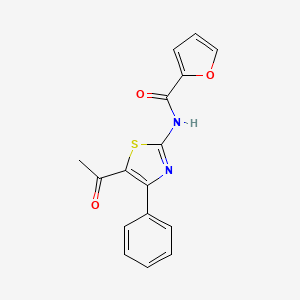

![4-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2702505.png)
